C 325

Descripción

Propiedades

Número CAS |

6546-56-1 |

|---|---|

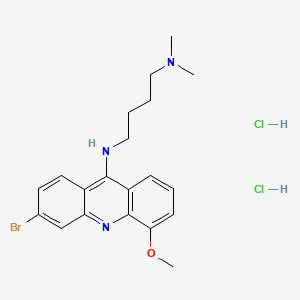

Fórmula molecular |

C20H26BrCL2N3O |

Peso molecular |

475.2 g/mol |

Nombre IUPAC |

N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |

Clave InChI |

RJSRKSRHGMYLGP-UHFFFAOYSA-N |

SMILES |

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |

SMILES canónico |

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |

Apariencia |

Solid powder |

Otros números CAS |

6546-56-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C-325; C 325; C325 |

Origen del producto |

United States |

Foundational & Exploratory

ROC-325: A Deep Dive into its Mechanism of Autophagy Inhibition

A Technical Guide for Researchers and Drug Development Professionals

ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of autophagy.[1][2] Developed through medicinal chemistry approaches that combined structural elements of hydroxychloroquine (HCQ) and lucanthone, ROC-325 demonstrates significantly greater potency in inhibiting autophagy and exerting anticancer effects than the conventional autophagy inhibitor, HCQ.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of ROC-325, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Lysosomal Disruption

The primary mechanism through which ROC-325 inhibits autophagy is by disrupting lysosomal function.[2][4] As a lysosomotropic agent, ROC-325 accumulates within the acidic environment of the lysosome. This accumulation leads to the deacidification of the lysosomal lumen, a critical event that incapacitates the organelle.[1][3][6]

Lysosomal proteases, such as cathepsins, are responsible for the degradation of autophagic cargo and require a highly acidic pH for their enzymatic activity.[6] By neutralizing the lysosomal pH, ROC-325 effectively inactivates these enzymes. This prevents the final and critical step of the autophagic process: the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the enclosed cellular contents.[2][7][8]

The result is a "traffic jam" in the autophagy pathway, characterized by:

-

Disrupted Autophagic Flux: The overall process of autophagy, from cargo sequestration to degradation, is halted.[1][3][5]

-

Accumulation of Autophagosomes: Immature autophagic vesicles, unable to fuse with compromised lysosomes, build up within the cell.[1][6][9]

-

Stabilization of Autophagy Substrates: Proteins like p62/SQSTM1, which are normally degraded by autophagy, accumulate, serving as a key biomarker for autophagy inhibition.[3][6][10]

-

Increased LC3B-II Levels: The lipidated form of LC3B, which is associated with the autophagosome membrane, also increases due to the blockage of its degradation.[1][6][10]

This mechanism is ATG5/ATG7-dependent, confirming that ROC-325's anticancer effects are critically linked to its ability to inhibit a functional autophagy pathway.[3][9][11]

Quantitative Data Summary

ROC-325 has demonstrated superior potency compared to HCQ across a wide range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of ROC-325 (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| 786-0 | Renal Cell Carcinoma | - |

| A549 | Lung Cancer | 11 |

| CFPAC-1 | Pancreatic Cancer | 4.6 |

| COLO-205 | Colon Cancer | 5.4 |

| DLD-1 | Colon Cancer | 7.4 |

| IGROV-1 | Ovarian Cancer | 11 |

| MCF-7 | Breast Cancer | 8.2 |

| MiaPaCa-2 | Pancreatic Cancer | 5.8 |

| NCI-H69 | Small Cell Lung Cancer | 5.0 |

| PC-3 | Prostate Cancer | 11 |

| RL | Non-Hodgkin's Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vivo Efficacy of ROC-325 in a 786-0 RCC Xenograft Model

| Treatment Group | Dosage & Administration | Outcome |

| Vehicle | Water, PO, QD x 5 for 6 weeks | Uninhibited tumor progression |

| ROC-325 | 25, 40, and 50 mg/kg, PO, QD x 5 for 6 weeks | Dose-dependent inhibition of tumor growth, well-tolerated |

| HCQ | Higher dose than ROC-325 | Less effective at inhibiting tumor progression |

| PO: Oral administration, QD: Once daily. Data from Carew JS, et al. (2017).[1][3] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize the mechanism of ROC-325.

Cell Viability (MTT) Assay

This assay quantifies the dose-dependent effect of ROC-325 on cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well microculture plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours.[1]

-

Treatment: Cells are treated with a range of concentrations of ROC-325 for 72 hours. Control wells are treated with vehicle (e.g., DMSO).

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Quantification: The formazan crystals are solubilized, and the absorbance is quantified using a microplate reader.

-

Analysis: Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. IC₅₀ values are determined from the dose-response curves.[1]

Immunoblotting (Western Blot)

This technique is used to measure changes in the levels of key autophagy-related proteins.

-

Cell Lysis: Cells are incubated with ROC-325 for a specified duration (e.g., 24 hours). After treatment, cells are harvested and lysed in an appropriate buffer to extract total cellular proteins.[1]

-

Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Approximately 50 µg of total protein per sample is separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[1]

-

Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding. The blot is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3B, p62, Cathepsin D, Tubulin).[1]

-

Secondary Antibody and Detection: After washing, the membrane is probed with a species-specific secondary antibody conjugated to horseradish peroxidase (HRP). Immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Lysosomal pH Measurement (LysoSensor Green)

This protocol assesses the lysosomotropic effect of ROC-325.

-

Cell Treatment: AML cells (e.g., MV4-11) or other relevant cell lines are treated with ROC-325 at desired concentrations and time points.

-

Staining: Cells are incubated with LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.

-

Analysis: The fluorescence can be visualized and imaged using confocal microscopy. For quantitative analysis, the fluorescence intensity of the cell population is measured using flow cytometry (FACS). A decrease in LysoSensor Green fluorescence indicates lysosomal deacidification.[6]

Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of autophagosome accumulation.

-

Cell Preparation: Cells (e.g., MV4-11 AML cells) are treated with ROC-325 (e.g., 1 µM for 6-24 hours).[6]

-

Fixation and Processing: Cells are fixed, typically with glutaraldehyde, post-fixed with osmium tetroxide, dehydrated through an ethanol series, and embedded in resin.

-

Sectioning and Imaging: Ultrathin sections are cut, stained with heavy metals (e.g., uranyl acetate and lead citrate), and examined with a transmission electron microscope.

-

Analysis: The number and morphology of autophagic vacuoles (autophagosomes) are observed. Treatment with ROC-325 leads to a visible accumulation of double-membraned autophagosomes containing undegraded cytoplasmic cargo.[6][9]

Conclusion

ROC-325 is a potent, next-generation autophagy inhibitor that acts by disrupting the final degradative stage of the autophagic process.[2] Its core mechanism involves lysosomal deacidification, leading to the inactivation of degradative enzymes and a subsequent blockage of autophagic flux.[3][5] This results in the accumulation of autophagosomes and key autophagy-related proteins. With approximately tenfold greater potency than HCQ, ROC-325 represents a promising therapeutic agent for the treatment of autophagy-dependent malignancies and other disorders where aberrant lysosomal activity contributes to pathogenesis.[2][4][9] The comprehensive preclinical data support its continued investigation and potential advancement into clinical trials.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

ROC-325: A Technical Guide to a Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a potent, orally bioavailable small molecule inhibitor of lysosomal autophagy.[1][2] Structurally, it is a novel dimeric compound derived from core elements of hydroxychloroquine (HCQ) and the anti-schistosomal agent lucanthone.[2][3] Exhibiting approximately 10-fold greater potency than HCQ, ROC-325 has demonstrated significant anti-cancer activity in a variety of preclinical models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[2][3] Its mechanism of action involves the disruption of autophagic flux through lysosomal deacidification, leading to the accumulation of autophagosomes and induction of apoptosis in cancer cells.[1][4] Additionally, ROC-325 has shown therapeutic potential in non-malignant diseases such as pulmonary hypertension by modulating endothelial nitric oxide synthase (eNOS) activity and hypoxia-inducible factor (HIF) levels.[3] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of ROC-325.

Chemical Structure and Properties

ROC-325 is identified by the following chemical properties:

-

Chemical Name: 1-(2-(2-((7-chloroquinolin-4-yl)amino)ethyl-methylamino)ethylamino)-4-methylthioxanthen-9-one[5]

-

Molecular Formula: C₂₈H₂₇ClN₄OS[1]

-

Molecular Weight: 503.06 g/mol [1]

-

CAS Number: 1859141-26-6[1]

-

SMILES String: CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2[1]

Mechanism of Action

ROC-325 functions as a late-stage autophagy inhibitor. Its primary mechanism involves the impairment of lysosomal function, which is critical for the final step of autophagy. Treatment with ROC-325 leads to a cascade of cellular events characteristic of autophagy inhibition:

-

Lysosomal Deacidification: ROC-325 increases the pH of lysosomes, inhibiting the activity of acid-dependent lysosomal proteases.[2]

-

Disruption of Autophagic Flux: By neutralizing the lysosomal environment, ROC-325 prevents the fusion of autophagosomes with lysosomes. This blockage of the degradation pathway is evidenced by the accumulation of autophagic vesicles containing undegraded cargo.[2][4]

-

Accumulation of Autophagy Markers: Cells treated with ROC-325 show a dose-dependent increase in the levels of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3B (LC3B) and sequestosome 1 (p62), which serves as a cargo adaptor.[3][4]

-

Induction of Apoptosis: The disruption of the autophagic survival pathway by ROC-325 ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4] This is a key component of its anti-neoplastic activity.

In the context of pulmonary hypertension, ROC-325's mechanism extends to the activation of the eNOS-NO signaling pathway and the degradation of hypoxia-inducible factors (HIFs), contributing to its vasodilative and anti-remodeling effects.[3]

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of ROC-325 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| A549 | Lung Carcinoma | 11 |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 |

| IGROV-1 | Ovarian Adenocarcinoma | 11 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |

| NCI-H69 | Small Cell Lung Cancer | 5.0 |

| PC-3 | Prostate Adenocarcinoma | 11 |

| RL | Non-Hodgkin's Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 |

Data sourced from MedChemExpress and Selleck Chemicals product pages.[1][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well microculture plates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[4]

-

Treatment: Cells are treated with varying concentrations of ROC-325 for 72 hours.[4]

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Quantification: Formazan absorbance is quantified using a microplate reader.

-

Analysis: Cell viability is calculated by normalizing the optical density of the treated cells to that of the control (vehicle-treated) cells.[4]

Immunoblotting

-

Cell Lysis: Renal cancer cells are incubated with ROC-325 for 24 hours, after which they are harvested and lysed.[4]

-

Protein Quantification: Total cellular protein from each sample is quantified.

-

SDS-PAGE and Transfer: Approximately 50 µg of protein per sample is subjected to SDS-PAGE and then transferred to a nitrocellulose membrane.[4]

-

Blocking: The membrane is blocked for 1 hour with 5% nonfat milk in Tris-buffered saline containing 0.1% Tween-20 (TBST).[4]

-

Antibody Incubation: The blot is probed overnight at 4°C with primary antibodies against proteins of interest (e.g., LC3B, p62, Cathepsin D).[4] Following washing steps, the membrane is incubated with species-specific horseradish peroxidase-conjugated secondary antibodies.[4]

-

Detection: Immunoreactive bands are detected using enhanced chemiluminescence.[4]

In Vivo Xenograft Studies

-

Model: Nude mice are implanted with 786-0 renal cell carcinoma xenografts.[3]

-

Treatment: Mice are treated with vehicle (water) or ROC-325 at doses of 25, 40, and 50 mg/kg via oral administration (PO), once daily for five days a week for six weeks.[4]

-

Monitoring: Tumor volumes are measured twice weekly, and mice are monitored daily for any signs of toxicity.[4]

Signaling Pathways and Workflows

Below are visual representations of the key signaling pathways and experimental workflows associated with ROC-325.

Caption: Mechanism of Autophagy Inhibition by ROC-325.

Caption: ROC-325 Signaling in Pulmonary Hypertension.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

ROC-325: A Technical Overview of a Novel Autophagy Inhibitor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal autophagy that has demonstrated significant potential in preclinical studies. Developed through medicinal chemistry strategies aimed at improving upon the potency and therapeutic index of existing autophagy inhibitors like hydroxychloroquine (HCQ), ROC-325 is a dimeric compound containing structural motifs from both HCQ and the anti-schistosomal drug lucanthone.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ROC-325, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Development

The development of ROC-325 was driven by the need for more potent and well-tolerated autophagy inhibitors for clinical use.[2][4] While HCQ, an FDA-approved drug, is known to inhibit autophagy, its clinical efficacy in cancer has been modest, potentially due to insufficient autophagy inhibition at tolerated doses.[2][4] Researchers synthesized a series of new dimeric compounds by modifying the core structures of HCQ and lucanthone, another compound known to disrupt lysosomal function.[2] Initial screening for anticancer activity and the ability to increase the levels of p62, a protein degraded by autophagy, identified ROC-325 as a lead candidate.[4] Subsequent preclinical studies have shown that ROC-325 is approximately 10-fold more potent than HCQ in a variety of cancer cell lines and exhibits superior single-agent anticancer activity in preclinical models of renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[1][4]

Chemical Properties and Synthesis

ROC-325 is a water-soluble compound. An alternative synthesis scheme for ROC-325 has been described in U.S. Patent US9926326B2. While the detailed reaction scheme diagram is not publicly available, the patent outlines a procedure involving the reaction of an amine compound with a bromide compound in the presence of K3PO4 and BINAP.

Mechanism of Action

ROC-325 functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1] Its mechanism involves:

-

Lysosomal Deacidification: ROC-325 accumulates in lysosomes, leading to an increase in their internal pH.[1]

-

Inhibition of Autophagic Flux: The deacidification of lysosomes impairs the function of acid-dependent lysosomal hydrolases, preventing the degradation of autophagic cargo. This leads to the accumulation of autophagosomes.[1]

-

Induction of Apoptosis: By blocking the pro-survival pathway of autophagy, ROC-325 promotes cancer cell death through apoptosis.[1]

The activity of ROC-325 is dependent on the core autophagy machinery, as genetic impairment of essential autophagy genes like ATG5 and ATG7 diminishes its anticancer effects.[4]

Signaling Pathway of ROC-325 Action

Caption: Mechanism of ROC-325 as a lysosomal autophagy inhibitor.

Quantitative Data

Table 1: In Vitro Anticancer Activity of ROC-325 vs. Hydroxychloroquine (HCQ)

| Cell Line | Tumor Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) |

| A498 | Renal | 4.9 | >50 |

| 786-O | Renal | 5.2 | >50 |

| A549 | Lung | 11 | >100 |

| CFPAC-1 | Pancreatic | 4.6 | >50 |

| COLO-205 | Colon | 5.4 | >50 |

| DLD-1 | Colon | 7.4 | >50 |

| IGROV-1 | Ovarian | 11 | >100 |

| MCF-7 | Breast | 8.2 | >50 |

| MiaPaCa-2 | Pancreatic | 5.8 | >50 |

| NCI-H69 | Lung | 5.0 | >50 |

| PC-3 | Prostate | 11 | >100 |

| RL | Lymphoma | 8.4 | >50 |

| UACC-62 | Melanoma | 6.0 | >50 |

| MV4-11 | AML | 0.7-2.2 | Not Reported |

| MOLM-13 | AML | 0.7-2.2 | Not Reported |

| HL-60 | AML | 0.7-2.2 | Not Reported |

| KG-1 | AML | 0.7-2.2 | Not Reported |

Data compiled from multiple sources.[1][4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of ROC-325 on the viability of cancer cell lines.

Materials:

-

96-well microculture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

ROC-325 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of ROC-325 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the ROC-325 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve ROC-325).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is used to detect changes in the levels of the autophagy-related proteins LC3B and p62 following treatment with ROC-325.

Materials:

-

Cancer cell lines

-

ROC-325

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62, anti-β-actin or -GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of ROC-325 for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the in vivo efficacy of ROC-325 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., 786-O for RCC, MV4-11 for AML)

-

Matrigel (for subcutaneous tumors)

-

ROC-325 formulation for oral administration

-

Vehicle control (e.g., water)

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells into the mice. For solid tumors, inject subcutaneously into the flank (e.g., 5 x 10^6 786-O cells in Matrigel). For disseminated leukemia, inject intravenously into the tail vein (e.g., 1 x 10^6 MV4-11 cells).

-

Allow tumors to establish. For subcutaneous tumors, wait until they reach a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, ROC-325 at different doses).

-

Administer ROC-325 orally (e.g., 25, 40, or 50 mg/kg) daily for a specified period (e.g., 5 days a week for 6 weeks).

-

Monitor the health and body weight of the mice regularly.

-

For subcutaneous tumors, measure tumor volume twice weekly using calipers.

-

For leukemia models, monitor for signs of disease and record survival.

-

At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., immunohistochemistry for LC3B and p62).

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo mouse xenograft study.

Future Directions

Preclinical data strongly support the continued development of ROC-325 as a novel anticancer agent. Future research will likely focus on:

-

Clinical Trials: The first-in-human Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of ROC-325 in patients with advanced cancers.

-

Combination Therapies: Investigating the synergistic effects of ROC-325 with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ROC-325 treatment.

-

Exploration in Other Diseases: Investigating the therapeutic potential of ROC-325 in other diseases where autophagy is implicated, such as neurodegenerative disorders and infectious diseases.

Conclusion

ROC-325 is a promising, next-generation autophagy inhibitor with a compelling preclinical profile. Its superior potency compared to HCQ and its oral bioavailability make it an attractive candidate for clinical development. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent.

References

- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]

- 4. Development of ROC-325: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]

ROC-325: A Technical Guide to Solubility, Stability, and Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel and potent autophagy inhibitor with significant therapeutic potential in oncology and other diseases.[1] This technical guide provides an in-depth overview of the core physicochemical properties of ROC-325, specifically its solubility and stability, which are critical parameters for its application in research and development. Furthermore, this document details the experimental protocols to assess these characteristics and elucidates the compound's primary mechanism of action through key signaling pathways. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling and investigation of ROC-325.

Physicochemical Properties

Solubility Profile

The solubility of ROC-325 has been characterized in various common laboratory solvents. While comprehensive quantitative data is still being established, the available information provides a solid foundation for its use in in vitro and in vivo studies.

Table 1: Solubility of ROC-325 in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Chloroform | 10 mg/mL | ~19.9 mM | Data from commercial supplier.[2] |

| DMSO | 3 - 4 mg/mL | ~5.96 - 7.95 mM | Moisture-absorbing nature of DMSO may impact solubility; fresh DMSO is recommended.[2] |

| DMF | Slightly Soluble | Not specified | Further quantification is recommended for precise applications. |

| Ethanol | Slightly Soluble | Not specified | Further quantification is recommended for precise applications. |

| Water | Insoluble (< 0.1 mg/mL) | < 0.2 mM | Practically insoluble in aqueous solutions.[3] |

Stability

ROC-325 demonstrates good stability under appropriate storage conditions, ensuring its integrity for research purposes.

Table 2: Stability of ROC-325

| Form | Storage Condition | Duration | Notes |

| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place.[2] |

| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage.[2] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic solubility of ROC-325 in aqueous buffers.

Materials:

-

ROC-325

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Micro-centrifuge tubes

-

Shaker incubator

-

HPLC-UV system

-

0.22 µm syringe filters

Procedure:

-

Prepare a stock solution of ROC-325 in DMSO (e.g., 10 mg/mL).

-

Add an excess amount of ROC-325 to a known volume of PBS in a micro-centrifuge tube.

-

Incubate the tubes in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the tubes to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of ROC-325 in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Stability Assessment in Solution

This protocol describes a method to evaluate the stability of ROC-325 in a solvent over time.

Materials:

-

ROC-325

-

DMSO

-

HPLC-UV system

-

Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

-

Prepare a stock solution of ROC-325 in DMSO at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into multiple vials.

-

Store the vials at different temperatures.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.

-

Analyze the concentration of ROC-325 in each sample using a validated HPLC-UV method.

-

Calculate the percentage of ROC-325 remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.

Western Blot for Autophagy Markers (LC3B and p62)

This protocol is for assessing the effect of ROC-325 on the key autophagy markers, LC3B and p62. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.[4]

Materials:

-

Cell line of interest (e.g., cancer cell lines)

-

ROC-325

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

PVDF membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent and imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of ROC-325 for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.

Lysosomal Deacidification Assay

ROC-325 is known to cause lysosomal deacidification. This can be assessed using pH-sensitive fluorescent probes.[1]

Materials:

-

Cell line of interest

-

ROC-325

-

LysoSensor Green DND-189 or similar lysosomotropic probe

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format for imaging or flow cytometry.

-

Treat cells with ROC-325 for the desired time.

-

Load the cells with the LysoSensor probe according to the manufacturer's instructions.

-

Analyze the fluorescence intensity of the cells. A decrease in fluorescence intensity of LysoSensor Green indicates an increase in lysosomal pH (deacidification).

Mechanism of Action and Signaling Pathways

ROC-325 functions as a late-stage autophagy inhibitor by impairing lysosomal function.[1] This leads to the accumulation of autophagosomes and a blockage of the autophagic flux, ultimately inducing cell death in autophagy-dependent cancer cells.[1]

Autophagy Inhibition Pathway

ROC-325 disrupts the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo. This leads to the accumulation of autophagosomes, which can be observed by an increase in the lipidated form of LC3 (LC3-II), and a buildup of the autophagy receptor p62.[6][7] The deacidification of lysosomes by ROC-325 is a key event that inhibits the activity of lysosomal hydrolases.[1]

Experimental Workflow for Assessing Autophagy Inhibition

The following workflow outlines the key steps to experimentally validate the autophagy-inhibiting properties of ROC-325.

HIF-1α and eNOS Signaling Pathway in Pulmonary Hypertension

In the context of pulmonary hypertension, ROC-325 has been shown to have effects beyond autophagy inhibition. It can reduce the stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α) and increase the activity of endothelial nitric oxide synthase (eNOS).[8] This suggests a broader mechanism of action in hypoxia-related pathologies.

Conclusion

ROC-325 is a promising small molecule inhibitor with a well-defined mechanism of action centered on the inhibition of autophagy. This guide provides essential technical information on its solubility and stability, along with detailed protocols for its characterization and mechanistic studies. The elucidation of its effects on multiple signaling pathways underscores its potential for further investigation in various disease models. Researchers are encouraged to use this guide as a foundational resource for their studies involving ROC-325.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression analysis of LC3B and p62 indicates intact activated autophagy is associated with an unfavorable prognosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

ROC-325: A Technical Guide to a Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a potent, orally available small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components. This compound has demonstrated significant preclinical anticancer activity in various cancer models, surpassing the efficacy of the established autophagy inhibitor hydroxychloroquine (HCQ). ROC-325 functions by disrupting lysosomal activity, leading to the accumulation of autophagosomes and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of ROC-325, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Core Properties of ROC-325

ROC-325 is a synthetic small molecule with a unique chemical structure that confers its potent autophagy-inhibiting properties. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1859141-26-6[1][2][3] |

| Molecular Formula | C₂₈H₂₇ClN₄OS[2][3] |

| Molecular Weight | 503.06 g/mol [1][2][4] |

| IUPAC Name | 1-[[2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one[2][3] |

Mechanism of Action and Signaling Pathways

ROC-325 exerts its biological effects primarily through the inhibition of the late stages of autophagy. Unlike some other autophagy inhibitors, ROC-325's mechanism is centered on the disruption of lysosomal function.

Key Mechanistic Features:

-

Lysosomal Deacidification: ROC-325 increases the pH within lysosomes, which is crucial for the activity of acidic hydrolases responsible for the degradation of autophagic cargo.[3][5]

-

Inhibition of Autophagic Flux: By impairing lysosomal function, ROC-325 blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[2][3]

-

Induction of Apoptosis: The disruption of autophagy and the accumulation of cellular stress ultimately trigger programmed cell death (apoptosis) in cancer cells.[2][3]

The inhibitory action of ROC-325 on autophagy directly impacts several key signaling pathways critical in cancer cell survival and proliferation.

In addition to its direct impact on the autophagy machinery, ROC-325 has been shown to modulate other critical signaling pathways implicated in cancer and other diseases:

-

HIF-1α and HIF-2α Signaling: In the context of pulmonary hypertension, ROC-325 has been observed to decrease the stabilization of hypoxia-inducible factors HIF-1α and HIF-2α.[1][6]

-

eNOS Signaling: ROC-325 can enhance the activity of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of ROC-325.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ROC-325 on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of ROC-325 (e.g., 0.1 to 20 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Immunoblotting for Autophagy Markers

This protocol is used to detect changes in the levels of key autophagy-related proteins following ROC-325 treatment.

Methodology:

-

Cell Lysis: Treat cells with ROC-325 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect the lipidated LC3-II form), p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ROC-325 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment groups (vehicle control and ROC-325 treatment groups).

-

Drug Administration: Administer ROC-325 orally at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily).

-

Tumor Measurement: Measure tumor volume with calipers two to three times per week.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry for autophagy markers).

Conclusion

ROC-325 is a promising novel autophagy inhibitor with significant potential for the treatment of cancer and other diseases where autophagy plays a pathogenic role. Its distinct mechanism of action, centered on the disruption of lysosomal function, provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted biological activities of ROC-325.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Commercial Suppliers and Technical Guide for ROC-325 in Research

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of ROC-325, a potent and orally active autophagy inhibitor. It details commercial sources for research-grade ROC-325, its mechanism of action, and key experimental data and protocols.

Commercial Availability

ROC-325 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound in various quantities with high purity, suitable for in vitro and in vivo studies.

| Supplier | Website | Notes |

| AdooQ Bio | --INVALID-LINK-- | Offers ROC-325 with >99% HPLC purity.[1] |

| MedKoo Biosciences | --INVALID-LINK-- | Provides ROC-325 for research use only, not for human or veterinary use.[2] |

| MedchemExpress | --INVALID-LINK-- | Supplies ROC-325 for research applications and provides some in vitro and in vivo data.[3][4] |

| Selleck Chemicals | --INVALID-LINK-- | Offers ROC-325 with high purity and cites its use in publications.[5] |

| Fisher Scientific | --INVALID-LINK-- | Distributes MedchemExpress products, including ROC-325.[4] |

Mechanism of Action and Cellular Effects

ROC-325 is a novel inhibitor of lysosomal-mediated autophagy.[5][6] Its primary mechanism involves the disruption of lysosomal function, leading to a cascade of effects that ultimately inhibit the autophagic process.[1][2][3]

Key effects of ROC-325 treatment include:

-

Lysosomal Deacidification: ROC-325 impairs the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[1][2][3][4]

-

Inhibition of Autophagic Flux: By disrupting lysosomal function, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded cargo.[1][2][3][4][6][7]* Modulation of Autophagy Markers: Treatment with ROC-325 results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62/SQSTM1). [1][8][9]This is a hallmark of autophagy inhibition.

-

Induction of Apoptosis: In various cancer cell lines, inhibition of autophagy by ROC-325 has been shown to induce programmed cell death (apoptosis). [2][3][7] The following diagram illustrates the proposed signaling pathway for ROC-325-mediated autophagy inhibition.

Caption: Signaling pathway of ROC-325 in the inhibition of autophagy.

Quantitative Data: In Vitro Anticancer Activity

ROC-325 has demonstrated superior in vitro anticancer effects compared to the established autophagy inhibitor hydroxychloroquine (HCQ) across a variety of cancer cell lines. [1][2][4][7]The half-maximal inhibitory concentration (IC50) values for ROC-325 are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| A549 | Lung Cancer | 11 |

| CFPAC-1 | Pancreatic Cancer | 4.6 |

| COLO-205 | Colon Cancer | 5.4 |

| DLD-1 | Colon Cancer | 7.4 |

| IGROV-1 | Ovarian Cancer | 11 |

| MCF-7 | Breast Cancer | 8.2 |

| MiaPaCa-2 | Pancreatic Cancer | 5.8 |

| NCI-H69 | Lung Cancer | 5.0 |

| PC-3 | Prostate Cancer | 11 |

| RL | Non-Hodgkin's Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

| RPMI 8226 | Multiple Myeloma | 2.795 (72h) |

| RPMI 8226-BTZ100 | Multiple Myeloma | 4.020 (72h) |

| U266 | Multiple Myeloma | 5.432 (72h) |

| IM9 | Multiple Myeloma | 4.755 (72h) |

| AML cell lines | Acute Myeloid Leukemia | 0.7-2.2 |

Data compiled from multiple sources.[2][5][7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of ROC-325 on cell viability.

-

Cell Seeding: Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours. [3][7]2. Treatment: Treat the cells with varying concentrations of ROC-325 for 72 hours. [3][7]3. MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals. [3][7]4. Quantification: Solubilize the formazan crystals and quantify the absorbance using a microplate reader. [3][7]Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. [3][7]

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is designed to detect changes in the levels of LC3B and p62, key indicators of autophagic flux.

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [10][11]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [10][11]3. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [2][11][12]4. Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [2][11][12]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. [10][11][12]A loading control antibody (e.g., GAPDH or β-actin) should also be used. [10][12]6. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10][12]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]8. Analysis: Quantify the band intensities using densitometry software. [10]An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

The following diagram provides a visual representation of a typical experimental workflow for evaluating ROC-325.

Caption: A typical experimental workflow for assessing ROC-325's effects.

References

- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

ROC-325: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with ROC-325.

Introduction

ROC-325 is a potent, orally active, and novel small molecule inhibitor of autophagy.[1][2][3] It functions by disrupting lysosomal activity, leading to the deacidification of lysosomes, accumulation of autophagosomes, and ultimately, the inhibition of autophagic flux.[1][3][4][5] ROC-325 has demonstrated significant anticancer activity in preclinical models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML), by inducing apoptosis.[1][2][4][5] Its potency has been reported to be approximately tenfold greater than that of hydroxychloroquine (HCQ), a well-known autophagy inhibitor.[3][4][6]

Chemical and Physical Properties

A summary of the known chemical and physical properties of ROC-325 is presented below.

| Property | Value | Reference |

| Molecular Formula | C28H27ClN4OS | [2] |

| Molecular Weight | 503.06 g/mol | [2] |

| CAS Number | 1859141-26-6 | [2] |

| Appearance | Powder | [2] |

| Solubility | DMSO: 3 mg/mL (5.96 mM) | [2] |

| Storage | Powder: 3 years at -20°C. In solvent: 1 year at -80°C, 1 month at -20°C. | [2] |

Safety and Handling

While specific toxicology data for ROC-325 is not publicly available, its potent biological activity necessitates careful handling. The following guidelines are based on standard practices for handling potent research compounds.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat must be worn at all times.

-

Respiratory Protection: When handling the powder form, a properly fitted respirator or use of a chemical fume hood is recommended to avoid inhalation.

3.2 Handling Procedures

-

All work with ROC-325, especially the powder form, should be conducted in a well-ventilated area, preferably a certified chemical fume hood.

-

Avoid creating dust when handling the powder.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

3.3 Spill and Disposal Procedures

-

Spills: In case of a spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Biological Activity and In Vitro Data

ROC-325 has shown potent cytotoxic activity across a range of human cancer cell lines.

Table 4.1: In Vitro IC50 Values of ROC-325 in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| A549 | Lung Carcinoma | 11 |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 |

| IGROV-1 | Ovarian Adenocarcinoma | 11 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |

| NCI-H69 | Small Cell Lung Cancer | 5.0 |

| PC-3 | Prostate Adenocarcinoma | 11 |

| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

Table 4.2: In Vitro IC50 Values of ROC-325 in AML Cell Lines [2][4]

| Cell Line | IC50 Range (µM) |

| Human AML Cell Lines | 0.7 - 2.2 |

In Vivo Data

In vivo studies in mouse models have demonstrated the antitumor efficacy and tolerability of ROC-325.

Table 5.1: In Vivo Efficacy of ROC-325 in a 786-0 RCC Xenograft Model [1][5]

| Treatment Group | Dosage | Administration | Outcome |

| Vehicle (water) | - | Oral (PO), QD x 5 for 6 weeks | - |

| ROC-325 | 25 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant inhibition of tumor progression |

| ROC-325 | 40 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant dose-dependent inhibition of tumor progression |

| ROC-325 | 50 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant dose-dependent inhibition of tumor progression |

In vivo studies reported that ROC-325 was well tolerated with no notable toxicities, aside from a modest, non-significant, and reversible reduction in mean body weight at the highest doses.[2][4][5]

Experimental Protocols

6.1 Cell Viability (MTT) Assay [1]

-

Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

-

Treat cells with varying concentrations of ROC-325 for 72 hours.

-

Following treatment, add MTT solution to each well.

-

Quantify formazan absorbance using a microplate reader.

-

Calculate cell viability by normalizing the formazan optical density of treated cells to that of control cells.

6.2 Western Blotting [1]

-

Incubate renal cancer cells with ROC-325 for 24 hours.

-

Harvest and lyse the cells.

-

Subject approximately 50 µg of total cellular protein from each sample to SDS-PAGE.

-

Transfer proteins to a nitrocellulose membrane.

-

Block the membrane with 5% nonfat milk in Tris-buffered saline with 0.1% Tween-20 for 1 hour.

-

Probe the blots overnight at 4°C with primary antibodies (e.g., for LC3B, p62, cathepsin D).

-

Wash the membranes and probe with species-specific HRP-conjugated secondary antibodies.

-

Detect immunoreactive bands using enhanced chemiluminescence.

6.3 In Vivo Xenograft Study [1][5]

-

Implant 786-0 RCC cells into nude mice.

-

Once tumors are established, randomize mice into treatment groups.

-

Administer vehicle (water) or ROC-325 (25, 40, and 50 mg/kg) orally, once daily, five days a week for six weeks.

-

Monitor mice daily and measure tumor volumes twice weekly.

-

At the end of the study, excise tumors from representative animals for immunohistochemical analysis.

Visualized Mechanisms and Workflows

7.1 Signaling Pathway of ROC-325 in Autophagy Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of ROC-325: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of ROC-325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of ROC-325, a novel small-molecule inhibitor of lysosomal autophagy. ROC-325 has demonstrated significantly greater potency than hydroxychloroquine (HCQ), a first-generation autophagy inhibitor, across a range of preclinical models.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to assess its activity, and visualizes the core mechanisms and workflows.

Core Mechanism of Action

ROC-325 is a dimeric compound containing structural motifs of both HCQ and lucanthone.[3][4] Its primary mechanism of action is the inhibition of the late stage of autophagy.[5] It functions as a lysosomotropic agent, accumulating in lysosomes and increasing their internal pH.[2][6] This deacidification impairs the function of lysosomal hydrolases, preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[2][4][7] The result is a disruption of autophagic flux, leading to the accumulation of autophagosomes and autophagic substrates like p62.[2][8][9] This inhibition of a critical cellular survival pathway ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5] Studies have confirmed that the anticancer effects of ROC-325 are significantly diminished when essential autophagy genes, such as ATG5 and ATG7, are genetically impaired, underscoring that autophagy inhibition is a key component of its mechanism.[2][4][5]

Caption: Mechanism of ROC-325 action.

Quantitative Cytotoxicity Data

ROC-325 has demonstrated superior cytotoxic effects compared to HCQ in a variety of cell lines. Its potency has been quantified in both anticancer and antiviral contexts.

Table 1: Anticancer Activity of ROC-325

| Cell Line Type | Metric | Concentration Range | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | IC₅₀ | 0.7 - 2.2 µM | [2][6] |

| Diverse Cancer Cell Lines (13 types) | IC₅₀ | ~10-fold more potent than HCQ | [2] |

| Renal Cell Carcinoma (RCC) | Viability | Significant reduction vs. HCQ |[4][8] |

Table 2: Antiviral Activity of ROC-325

| Virus | Cell Line | Metric | Concentration | Cytotoxicity | Reference |

|---|

| SARS-CoV-2 | Vero E6 | EC₅₀ | 3.28 µM | <20% at 30.0 µM |[10][11] |

Experimental Protocols

The cytotoxic and mechanistic effects of ROC-325 were elucidated through several key in vitro assays.

3.1 Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microculture plates (e.g., 10,000 cells/well) and allowed to adhere for 24 hours.[8][9]

-

Drug Treatment: Cells are treated with varying concentrations of ROC-325 or a comparator drug (e.g., HCQ) for a specified duration, typically 72 hours.[8][9]

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Quantification: Living cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan, dissolved in a solubilizing agent like DMSO, is measured using a microplate reader.[8][9] Cell viability is calculated relative to untreated control cells.

-

Caption: Standard workflow for an MTT cell viability assay.

3.2 Apoptosis Quantification

Apoptosis, or programmed cell death, is a key outcome of ROC-325 treatment. It is commonly quantified by flow cytometry using fluorescent dyes that detect changes in the cell membrane and DNA.

-

Methodology (Annexin V / Propidium Iodide Staining):

-

Cell Culture & Treatment: Cells are cultured and treated with ROC-325 for a defined period (e.g., 24-48 hours).[8][12]

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[12]

-

Caption: Apoptosis detection workflow using flow cytometry.

3.3 Autophagy Inhibition Analysis

The direct effect of ROC-325 on the autophagy pathway is confirmed by measuring the levels of key autophagy-related proteins.

-

Methodology (Immunoblotting):

-

Cell Treatment: Cells are treated with ROC-325 at various concentrations for a set time (e.g., 24 hours).[8]

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for autophagy markers, such as LC3B (which shows a shift from LC3B-I to LC3B-II upon autophagosome formation) and p62 (which is degraded by functional autophagy).[8] After washing, a secondary antibody is used for detection.

-

Detection: The protein bands are visualized and quantified using a chemiluminescent substrate and imaging system. An increase in both LC3B-II and p62 levels indicates a blockage of autophagic flux.[8]

-

Caption: Immunoblotting workflow for autophagy flux analysis.

Conclusion

Preliminary studies robustly establish ROC-325 as a potent, orally available inhibitor of lysosomal autophagy with significant cytotoxic activity against various cancer cell lines.[1][6] Its mechanism, centered on the disruption of autophagic flux leading to apoptotic cell death, is well-supported by molecular and cellular data.[4][7] The quantitative superiority of ROC-325 over HCQ in preclinical models highlights its potential for further investigation in malignancies and other diseases where aberrant autophagy is a pathogenic driver.[1][4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. ashpublications.org [ashpublications.org]

- 3. d-nb.info [d-nb.info]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]

- 8. US9926326B2 - Substituted thioxanthenone autophagy inhibitors - Google Patents [patents.google.com]

- 9. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. ahajournals.org [ahajournals.org]

ROC-325: A Comprehensive Technical Guide to its In Vitro and In Vivo Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel, orally active small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components.[1] This document provides a detailed overview of the in vitro and in vivo properties of ROC-325, summarizing its mechanism of action, anti-cancer activity, and effects on relevant signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug development.

In Vitro Properties

Mechanism of Action

ROC-325 functions as a potent inhibitor of autophagy. Its mechanism involves the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[2] This inhibition of the final stages of autophagy is a key component of its anti-cancer effects.[3][4] Studies have shown that the anti-cancer activity of ROC-325 is dependent on the presence of essential autophagy genes, such as ATG5 and ATG7, further solidifying its role as a targeted autophagy inhibitor.[1][2]

Anti-proliferative Activity

ROC-325 has demonstrated significant anti-proliferative effects across a diverse range of human cancer cell lines.[1][5] The half-maximal inhibitory concentration (IC50) values for ROC-325 are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| A549 | Lung Carcinoma | 11 |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 |

| COLO-205 | Colon Carcinoma | 5.4 |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 |

| IGROV-1 | Ovarian Carcinoma | 11 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |

| NCI-H69 | Small Cell Lung Cancer | 5.0 |

| PC-3 | Prostate Adenocarcinoma | 11 |

| RL | Non-Hodgkin's Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |

| MOLM-13 | Acute Myeloid Leukemia | 0.7-2.2 |

| HL-60 | Acute Promyelocytic Leukemia | 0.7-2.2 |

| KG-1 | Acute Myelogenous Leukemia | 0.7-2.2 |

Table 1: In Vitro Anti-proliferative Activity of ROC-325 in Various Cancer Cell Lines.[4][6]

Induction of Apoptosis

In addition to its effects on autophagy, ROC-325 has been shown to induce apoptosis in cancer cells. This pro-apoptotic activity is a significant contributor to its overall anti-cancer efficacy. Treatment with ROC-325 leads to an increase in markers of apoptosis, such as cleaved caspase-3.[3]

In Vivo Properties

Anti-tumor Efficacy in Xenograft Models

Oral administration of ROC-325 has been shown to be well-tolerated and effective at inhibiting tumor progression in preclinical xenograft models.[1]

| Animal Model | Cancer Type | ROC-325 Dosage (mg/kg, PO, QD) | Outcome |

| Mice bearing 786-0 RCC xenografts | Renal Cell Carcinoma | 25, 40, 50 | Significant inhibition of tumor progression |

| Disseminated model of AML (MV4-11) | Acute Myeloid Leukemia | 50 | In combination with azacitidine, significantly extended overall survival |

Table 2: In Vivo Anti-tumor Efficacy of ROC-325.[7]

Pharmacodynamic Effects in Vivo

Analysis of tumor specimens from ROC-325-treated animals demonstrated in vivo inhibition of autophagy, as evidenced by increased levels of LC3B and p62.[3][4] Furthermore, a reduction in tumor cell proliferation and an increase in apoptosis were observed.[1]

Signaling Pathways

Autophagy Inhibition Pathway

ROC-325 disrupts the final stage of autophagy. It deacidifies the lysosome, preventing the fusion of autophagosomes with lysosomes to form autolysosomes. This leads to an accumulation of autophagosomes and the protein p62, and an increase in LC3B-II.

Caption: Mechanism of ROC-325-mediated autophagy inhibition.

Apoptosis Induction

The inhibition of autophagy by ROC-325 contributes to the induction of apoptosis. By blocking the pro-survival mechanism of autophagy, ROC-325 sensitizes cancer cells to programmed cell death, leading to an increase in apoptotic markers like cleaved caspase-3.

Caption: ROC-325 promotes apoptosis by inhibiting autophagy.

Pulmonary Hypertension Signaling Pathway

In the context of pulmonary hypertension, ROC-325 has been shown to have multifaceted effects. It inhibits autophagy, which in turn leads to the degradation of Hypoxia-Inducible Factors (HIFs) and the activation of the eNOS-NO signaling pathway, promoting vasodilation.[2][5]

Caption: ROC-325 signaling in pulmonary hypertension.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of ROC-325 on the viability of cancer cell lines.

-

Cell Seeding: Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of ROC-325 for 72 hours.

-

MTT Addition: Following the treatment period, add MTT solution to each well.

-

Incubation: Incubate the plates to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Quantify the formazan absorbance using a microplate reader.

-

Data Analysis: Calculate cell viability by normalizing the optical density of the treated cells to that of the control (untreated) cells.

Immunoblotting

This protocol is used to detect and quantify changes in protein expression following ROC-325 treatment.

-

Cell Treatment and Lysis: Incubate renal cancer cells with ROC-325 for 24 hours. Harvest and lyse the cells.[3]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Subject approximately 50 µg of total cellular protein from each sample to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[3]

-

Blocking: Block the membrane with 5% nonfat milk in a Tris-buffered saline solution containing 0.1% Tween-20 for 1 hour.[3]

-

Primary Antibody Incubation: Probe the blot overnight at 4°C with primary antibodies against the proteins of interest (e.g., LC3B, p62, cathepsin D).[3]

-

Washing: Wash the membrane to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Probe the membrane with a species-specific secondary antibody coupled to horseradish peroxidase.[3]

-

Detection: Detect the immunoreactive material using enhanced chemiluminescence.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of ROC-325 in a mouse xenograft model.

-

Tumor Implantation: Implant human cancer cells (e.g., 786-0 RCC) subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Treat mice with vehicle (water) or ROC-325 (e.g., 25, 40, and 50 mg/kg) via oral gavage, once daily for a specified duration (e.g., 6 weeks).

-

Monitoring: Monitor the mice daily for any signs of toxicity and measure tumor volumes twice weekly.

-

Study Completion: At the end of the study, excise tumors from representative animals for further analysis.

-

Pharmacodynamic Analysis: Fix tumors in formalin and embed in paraffin for immunohistochemical analysis of markers such as LC3B, p62, and cleaved caspase-3.[3]

Conclusion

ROC-325 is a potent and orally bioavailable autophagy inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, involving the disruption of lysosomal function and subsequent induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive summary of the current knowledge on ROC-325, offering a valuable resource for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ROC-325 in Lysosomal Deacidification: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Autophagy, an intracellular degradation process, is a critical mechanism for cellular homeostasis and survival under stress. In various pathological conditions, including cancer, aberrant autophagy can contribute to therapeutic resistance and disease progression. The lysosome is the central organelle in the final stages of autophagy, where the degradation of cellular components occurs. The acidic environment of the lysosome is crucial for the activity of its hydrolytic enzymes. Consequently, targeting lysosomal function, specifically its pH, has emerged as a promising therapeutic strategy. ROC-325 is a novel small molecule inhibitor of autophagy that has demonstrated potent anti-cancer activity in preclinical models. This technical guide provides a comprehensive overview of the core mechanism of ROC-325, focusing on its role in lysosomal deacidification and the subsequent inhibition of the autophagic pathway.

Core Mechanism of Action: Lysosomal Deacidification

ROC-325 is a dimeric compound with structural similarities to hydroxychloroquine (HCQ) and lucanthone.[1] Its primary mechanism of action involves the disruption of lysosomal function through deacidification.[1][2] Lysosomes maintain a highly acidic internal pH (typically 4.5-5.0), which is essential for the function of acid hydrolases that are responsible for the degradation of autophagic cargo. By increasing the lysosomal pH, ROC-325 inhibits the enzymatic activity required for the breakdown of proteins and organelles delivered by autophagosomes.[3] This leads to a blockage of the autophagic flux, resulting in the accumulation of autophagosomes with undegraded contents within the cell.[1][3]

The deacidification of lysosomes by ROC-325 is a key event that triggers a cascade of downstream effects, ultimately leading to cell death in cancer cells that are dependent on autophagy for survival. This mechanism has been demonstrated to be more potent than that of the well-known autophagy inhibitor, hydroxychloroquine (HCQ).[1][4]

Quantitative Data on the Effects of ROC-325

The following tables summarize the quantitative data from preclinical studies investigating the effects of ROC-325.

| Cell Line | Treatment | Outcome | Reference |

| MV4-11 | 1 µM and 5 µM ROC-325 | Altered levels of autophagy-dependent degradation pathways | [3] |

| MV4-11 | 1 µM ROC-325 for 6h or 24h | Accumulation of autophagosomes with undegraded cargo | [3] |

| 12 Cancer Cell Lines | ROC-325 vs. HCQ | ROC-325 exhibited superior in vitro anticancer effects compared to HCQ | [1] |

| 13 Cancer Cell Lines | ROC-325 vs. HCQ | ROC-325 was approximately 10-fold more potent than HCQ based on IC50 analyses | [4] |

| In Vivo Model | Treatment | Outcome | Reference |

| 786-0 RCC xenografts in mice | Oral administration of ROC-325 | Well-tolerated and more effective at inhibiting tumor progression than HCQ | [1] |